Superior Cellular Potency: A-552 vs. Racemic A-706 and Enantiomer A-553 in Human Keratinocytes
A-552 demonstrates significantly greater potency in inhibiting IL-36γ-evoked CXCL1 release from human HaCaT keratinocytes compared to its racemic precursor (A-706) and the opposite enantiomer (A-553). In the same cell-based assay, A-552 exhibits a Ki of 31 ± 22 nM, representing a 3.9-fold improvement over A-706 (Ki = 121 ± 32 nM) and an approximate 119-fold improvement over A-553 (Ki = 3.7 ± 2.3 μM) [1]. This enhanced potency translates directly to a lower required working concentration and improved assay window in functional cellular studies.
| Evidence Dimension | Inhibition constant (Ki) for hIL-36γ-evoked CXCL1 release |
|---|---|
| Target Compound Data | Ki = 31 ± 22 nM |
| Comparator Or Baseline | A-706 (racemic): Ki = 121 ± 32 nM; A-553 (enantiomer): Ki = 3.7 ± 2.3 μM |
| Quantified Difference | 3.9-fold more potent than A-706; ~119-fold more potent than A-553 |
| Conditions | Human HaCaT keratinocyte cells; hIL-36γ agonist at EC80; pre-treatment 30 min; 24h incubation; CXCL1 measured by immunoassay; n ≥ 3 independent experiments |
Why This Matters
Higher potency ensures robust signal inhibition at lower compound concentrations, minimizing off-target effects and conserving expensive reagent usage in long-term cell culture studies.
- [1] Todorović V, et al. Sci Rep. 2019;9:9089. Table 1: Compound potencies in the human IL-36γ evoked CXCL1 release assays from cells. View Source
